molecular formula C19H16ClFN2O2S B2661513 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide CAS No. 946375-57-1

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide

Cat. No. B2661513
CAS RN: 946375-57-1
M. Wt: 390.86
InChI Key: CNCFVJJOTGPCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as CFTR corrector, which stands for cystic fibrosis transmembrane conductance regulator corrector. CFTR correctors have been identified as a potential treatment option for cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.

Scientific Research Applications

Antimicrobial Agents

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide has shown promising results as an antimicrobial agent. Its structure allows it to inhibit the growth of various bacterial and fungal species. This compound can be particularly effective against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Research

This compound has been studied for its anticancer properties, particularly against breast cancer cell lines. It has demonstrated the ability to inhibit the proliferation of cancer cells, making it a valuable candidate for further research in cancer treatment. The thiazole ring in its structure is known to contribute to its anticancer activity .

Anti-inflammatory Applications

Research has indicated that N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide possesses anti-inflammatory properties. It can potentially be used to develop new anti-inflammatory drugs that can help manage conditions such as arthritis and other inflammatory diseases .

Antiviral Agents

The compound has also been explored for its antiviral properties. Its ability to interfere with viral replication makes it a potential candidate for developing antiviral medications. This could be particularly useful in the treatment of viral infections that are resistant to current antiviral drugs .

Antioxidant Research

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide has shown potential as an antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various chronic diseases. This compound could be used in developing supplements or medications aimed at reducing oxidative damage .

Antitubercular Applications

The compound has been studied for its effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Its unique structure allows it to inhibit the growth of this bacterium, making it a potential candidate for new antitubercular drugs .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c20-14-3-1-13(2-4-14)19-23-16(12-26-19)9-10-22-18(24)11-25-17-7-5-15(21)6-8-17/h1-8,12H,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCFVJJOTGPCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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